molecular formula C16H15N5O B246628 6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No. B246628
M. Wt: 293.32 g/mol
InChI Key: MYKAWALNEQXWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been reported to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, it has been shown to inhibit the activity of Akt, a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress in various animal models of disease, including arthritis, colitis, and neurodegenerative diseases. Additionally, it has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Furthermore, this compound has been reported to have a low toxicity profile and does not produce significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments include its broad range of biological activities and its low toxicity profile. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could explore the mechanism of action of this compound and identify specific targets for its activity. Furthermore, the development of more soluble derivatives of this compound could improve its efficacy and ease of administration in vivo. Finally, the potential use of this compound in combination with other therapeutic agents could be explored to enhance its biological activity.

Synthesis Methods

The synthesis of 6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate and 4-pyridinecarboxaldehyde in the presence of triethylamine and acetic anhydride. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. This method has been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

6,6-dimethyl-2-pyridin-4-yl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H15N5O/c1-16(2)7-12-11(13(22)8-16)9-21-15(18-12)19-14(20-21)10-3-5-17-6-4-10/h3-6,9H,7-8H2,1-2H3

InChI Key

MYKAWALNEQXWLD-UHFFFAOYSA-N

SMILES

CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=NC=C4)C

Canonical SMILES

CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=NC=C4)C

Origin of Product

United States

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